6-Desfluoro-6-methoxy Risperidone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[4-(6-methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-16-19(24(29)28-11-4-3-5-22(28)25-16)10-14-27-12-8-17(9-13-27)23-20-7-6-18(30-2)15-21(20)31-26-23/h6-7,15,17H,3-5,8-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIQBNGKAIWZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747534 | |
| Record name | 3-{2-[4-(6-Methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-15-1 | |
| Record name | 3-{2-[4-(6-Methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Desfluoro 6 Methoxy Risperidone
Retrosynthetic Analysis and Precursor Identification
A logical retrosynthetic analysis of 6-Desfluoro-6-methoxy Risperidone (B510) (I) reveals two primary precursor molecules. The key disconnection occurs at the C-N bond of the piperidine (B6355638) ring, cleaving the molecule into the electrophilic fragment, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (II), and the nucleophilic fragment, 6-methoxy-3-(4-piperidinyl)-1,2-benzisoxazole (III). This strategy is analogous to the well-established synthesis of Risperidone itself. nih.govthepharmajournal.com
Figure 1: Retrosynthetic disconnection of this compound (I) into its key precursors (II and III).The synthesis of precursor II is a well-documented process. chemicalbook.comnih.govresearchgate.net It typically starts from 2-amino-pyridine, which undergoes a series of reactions to form the bicyclic pyrimidinone core, followed by the introduction of the chloroethyl side chain.
The synthesis of precursor III involves the formation of the benzisoxazole ring system. A common method for this is the cyclization of an appropriate oxime derivative. researchgate.netnih.govchim.it For instance, a substituted 2-hydroxyacetophenone (B1195853) can be converted to its oxime, which then undergoes cyclization to form the benzisoxazole ring. Subsequent introduction of the piperidine moiety completes the synthesis of this precursor.
Development of Novel Synthetic Pathways
The assembly of this compound from its precursors can be achieved through various synthetic strategies, including multi-step syntheses and more streamlined one-pot reactions.
Multi-Step Synthesis Approaches
The most straightforward approach involves the discrete synthesis and purification of precursors II and III , followed by their coupling. The N-alkylation of 6-methoxy-3-(4-piperidinyl)-1,2-benzisoxazole (III) with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (II) is the final key step. prepchem.comresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
A general procedure for this coupling reaction involves dissolving the two precursors in a suitable organic solvent, adding a base, and heating the mixture until the reaction is complete. The product is then isolated and purified using standard techniques such as crystallization or chromatography.
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions employed in the final coupling step. Key parameters that are typically optimized include the choice of solvent and catalyst.
Solvent Selection and Optimization
The choice of solvent plays a crucial role in the N-alkylation reaction. The solvent must be able to dissolve the reactants and be inert to the reaction conditions. A variety of solvents can be employed, with the selection often depending on the specific base and reaction temperature.
| Solvent | Typical Temperature Range (°C) | Observations |
| Acetonitrile (B52724) | 60 - 82 | Commonly used, good solubility for reactants. thepharmajournal.com |
| Dimethylformamide (DMF) | 25 - 100 | Higher boiling point allows for higher reaction temperatures, can facilitate slower reactions. researchgate.netnih.gov |
| Isopropanol (B130326) | 70 - 82 | A greener solvent option, often used in large-scale synthesis. |
| Ketones (e.g., Acetone, MIBK) | 50 - 118 | Can be effective, with the choice depending on the desired reaction temperature. |
This table presents a selection of commonly used solvents for N-alkylation reactions of this type, with typical temperature ranges and observations based on related syntheses.
Catalyst Evaluation and Improvement
While the N-alkylation reaction is primarily base-mediated, the choice of base is critical for achieving high yields and minimizing side reactions. Both inorganic and organic bases can be utilized.
| Base | Category | Strength | Common Applications & Considerations |
| Sodium Carbonate (Na₂CO₃) | Inorganic | Weak | A mild and cost-effective base, often used in acetonitrile. thepharmajournal.com |
| Potassium Carbonate (K₂CO₃) | Inorganic | Weak | Similar to sodium carbonate, effective in polar aprotic solvents. researchgate.net |
| Triethylamine (Et₃N) | Organic | Moderate | A common organic base, easily removed by evaporation. |
| Sodium Hydride (NaH) | Inorganic | Strong | A powerful base, typically used in anhydrous DMF for deprotonating less acidic N-H bonds. researchgate.net |
This interactive table provides an overview of bases commonly employed in N-alkylation reactions, categorized by their type, strength, and typical applications.
Further improvements in catalytic systems could involve the use of phase-transfer catalysts to enhance the reaction rate and efficiency, especially in biphasic solvent systems.
Temperature and Pressure Parameter Studies
The temperature and pressure at which the N-alkylation reaction is conducted are critical parameters that can significantly influence the reaction rate, yield, and purity of the final product. While specific studies on the temperature and pressure parameters for the synthesis of this compound are not available in the public domain, valuable insights can be drawn from the synthesis of risperidone and other N-alkylation reactions of heterocyclic compounds.
In the synthesis of risperidone, the coupling of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is often performed at reflux temperature. thepharmajournal.com For instance, one reported procedure involves heating the reaction mixture to reflux at 80-82°C for 5 hours. Another method describes stirring the reaction mixture at 60°C for 16 hours. The choice of solvent, such as isopropanol or acetonitrile, will dictate the specific reflux temperature under atmospheric pressure.
The influence of temperature on N-alkylation reactions is generally positive, with higher temperatures leading to faster reaction rates. However, excessively high temperatures can lead to the formation of impurities through side reactions. For instance, in the N-alkylation of 1-methylpyrrolidine, the reaction was found to be strongly temperature-dependent, with a quantitative yield obtained at 180°C, while no reaction was observed at 120°C. researchgate.net
Pressure is not typically a critical parameter that is actively manipulated in these types of N-alkylation reactions for research-scale synthesis and is usually maintained at atmospheric pressure. The use of closed-vessel microwave irradiation, however, can lead to an increase in both temperature and pressure, which can significantly accelerate the reaction.
Table 1: Representative Temperature and Time Parameters for N-Alkylation in Risperidone Synthesis
| Reactants | Solvent | Temperature | Time | Reference |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride | Isopropyl alcohol | Reflux (80-82°C) | 5 hours | |
| 6-fluoro-3-(4-piperidyl)-1,2-benzoisoxazole Hydrochloride and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Acetonitrile/Water | 60°C | 16 hours | |
| 3-(2-chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole monohydrochloride | N,N-dimethylformamide | Not specified | Not specified | prepchem.com |
Note: This table is illustrative and based on the synthesis of risperidone and a related methoxy (B1213986) derivative. Optimal conditions for this compound would require experimental determination.
Stereoselective Synthesis Approaches
Risperidone possesses a single stereocenter in the tetracyclic ring system, and its pharmacological activity resides primarily in the (+)-enantiomer. Although this compound is not a direct analogue with the same chiral center, the principles of stereoselective synthesis are crucial for preparing enantiomerically pure analogues of complex heterocyclic molecules.
Currently, there is no specific literature describing the stereoselective synthesis of this compound. However, general strategies for achieving stereoselectivity in the synthesis of risperidone and its analogues can be considered. These approaches typically involve either the use of chiral starting materials or the application of chiral catalysts or auxiliaries during the synthesis.
One potential strategy would be the stereoselective synthesis of the 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one intermediate if a chiral center were to be introduced in this moiety. For instance, the synthesis of paliperidone (B428) (9-hydroxyrisperidone) involves a hydroxyl group on the pyridopyrimidinone ring, creating a chiral center. The stereoselective synthesis of this intermediate would be a key step in obtaining enantiomerically pure paliperidone. scholarsresearchlibrary.com
Another approach involves the resolution of a racemic mixture of the final compound or a key intermediate. This can be achieved through classical resolution techniques using chiral acids or bases to form diastereomeric salts that can be separated by crystallization. Chiral chromatography is another powerful technique for separating enantiomers.
For the synthesis of novel heterocyclic compounds with multiple stereocenters, more advanced methodologies such as internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequences have been developed to achieve high diastereoselectivity. While not directly applied to risperidone analogues, these methods highlight the potential for creating complex, stereochemically defined heterocyclic structures.
Scale-Up Considerations for Research Purposes
The transition from a laboratory-scale synthesis to a larger, research-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. While large-scale industrial production has its own set of challenges, scaling up for research purposes (e.g., for extensive preclinical studies) also demands a systematic approach.
One of the key considerations is the choice of the synthetic route. A route that is efficient and high-yielding on a small scale may not be suitable for larger quantities. For instance, a Stille reaction-based synthesis of risperidone has been reported to be simple, high-yielding, and easily scalable for large-scale synthesis. nih.govelsevierpure.com This suggests that exploring alternative coupling strategies to the standard N-alkylation could be beneficial for scale-up.
Key Scale-Up Parameters for Research-Scale Synthesis:
Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents become more critical on a larger scale. The use of toxic or environmentally hazardous reagents should be minimized. For example, replacing solvents like dimethylformamide (DMF) with greener alternatives should be considered if possible. google.com
Reaction Conditions:
Temperature Control: Maintaining uniform temperature throughout a larger reaction vessel is crucial. Exothermic or endothermic reactions need to be carefully managed to avoid runaway reactions or incomplete conversions. The surface-area-to-volume ratio decreases on scale-up, affecting heat transfer.
Mixing: Efficient stirring is necessary to ensure homogeneity and effective heat transfer. The type and speed of the stirrer need to be optimized for the larger volume.
Work-up and Purification:
Extractions: Liquid-liquid extractions can become cumbersome on a larger scale. Alternative methods like solid-phase extraction might be explored.
Crystallization and Filtration: The crystallization process needs to be well-controlled to ensure consistent crystal form and purity. Filtration and drying of larger quantities of solid product require appropriate equipment.
Process Safety: A thorough safety assessment of the entire process is essential. This includes understanding the thermal stability of all intermediates and the final product, as well as potential hazards associated with the reagents and reaction conditions.
Table 2: Comparison of Laboratory-Scale vs. Research-Scale-Up Considerations
| Parameter | Laboratory-Scale (mg to g) | Research-Scale-Up (g to kg) |
| Synthetic Route | Focus on proof-of-concept and obtaining the target molecule. | Emphasis on efficiency, robustness, and ease of handling. |
| Reagent Cost | Generally less of a concern. | A significant factor in the overall cost of the project. |
| Solvent Volume | Manageable in standard laboratory glassware. | Requires larger reaction vessels and appropriate handling and disposal procedures. |
| Heat Transfer | Efficient due to high surface-area-to-volume ratio. | Can be a major challenge, requiring careful monitoring and control. |
| Purification | Often relies on column chromatography. | Chromatography can be resource-intensive; crystallization is preferred. |
| Safety Assessment | Standard laboratory safety protocols. | Requires a more detailed hazard analysis and potentially specialized equipment. |
By carefully addressing these considerations, the synthesis of this compound can be successfully scaled up for research purposes, enabling further investigation of its properties.
Analytical Characterization and Quantification of 6 Desfluoro 6 Methoxy Risperidone
Development of Chromatographic Methods
Chromatographic techniques are central to the separation, identification, and quantification of 6-Desfluoro-6-methoxy Risperidone (B510) from its parent compound, other related substances, and degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the analysis of risperidone and its impurities. A stability-indicating HPLC method is crucial for separating 6-Desfluoro-6-methoxy Risperidone from potential degradants that may form under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govresearchgate.net
Method development would logically commence with a C18 or C8 column, which are effective for separating compounds of similar polarity. nih.govsphinxsai.com The mobile phase composition is a critical parameter to optimize. A typical mobile phase for risperidone analysis consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) in an isocratic or gradient elution mode. nih.gov For this compound, a systematic evaluation of mobile phase pH, organic solvent ratio, and buffer concentration would be necessary to achieve optimal resolution from risperidone and other potential impurities. sphinxsai.com UV detection is commonly employed, with wavelengths around 234 nm or 280 nm being suitable for this class of compounds. nih.govnih.gov
A proposed starting point for an HPLC method for this compound is detailed in the table below.
| Parameter | Recommended Condition |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (pH 3.5) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Gas Chromatography (GC) Applications
Gas chromatography (GC) is generally less utilized for compounds like risperidone and its derivatives due to their relatively high molecular weight and potential for thermal degradation. However, with appropriate derivatization to increase volatility and thermal stability, GC-MS could serve as a powerful tool for identification and quantification. A predicted GC-MS spectrum for risperidone suggests its feasibility for analysis, which can be extrapolated to its desfluoro-methoxy analogue. hmdb.ca GC-MS offers high sensitivity and provides valuable structural information from the mass fragmentation patterns, which can be instrumental in identifying unknown impurities. researchgate.net
The development of a GC method would involve careful optimization of the injection port temperature, oven temperature program, and the selection of a suitable capillary column, likely a low-to-mid polarity phase.
| Parameter | Proposed Condition |
| Column | Fused silica (B1680970) capillary column with a polysiloxane-based stationary phase |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient from ~150°C to ~300°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Ultra-High Performance Liquid Chromatography (UHPLC) Optimization
Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. These advantages are particularly beneficial for analyzing complex mixtures containing multiple impurities. rasayanjournal.co.in The use of sub-2 µm particle size columns in UHPLC systems leads to sharper and narrower peaks. nih.gov
For this compound, a UHPLC method would be optimized to achieve a rapid separation from risperidone and a comprehensive impurity profile. rasayanjournal.co.in The shorter analysis times offered by UHPLC are also advantageous for high-throughput screening. Coupling UHPLC with tandem mass spectrometry (UHPLC-MS/MS) would provide the highest level of selectivity and sensitivity, enabling the detection and quantification of trace-level impurities. nih.govnih.gov
| Parameter | Optimized Condition |
| Stationary Phase | Sub-2 µm C18 or similar column |
| Mobile Phase | Acetonitrile:Water with formic acid or ammonium (B1175870) acetate |
| Elution Mode | Gradient |
| Flow Rate | 0.3 - 0.6 mL/min |
| Detection | UV-PDA and/or Tandem Mass Spectrometry (MS/MS) |
| Injection Volume | 1-5 µL |
| Column Temperature | 30-40°C |
Chiral Chromatography for Enantiomeric Separation
While risperidone itself is not a chiral molecule, its major active metabolite, 9-hydroxyrisperidone, possesses a chiral center. nih.gov The synthesis of this compound could potentially introduce a chiral center, depending on the synthetic route and the position of the methoxy (B1213986) group. If the compound is chiral, the separation of its enantiomers is a regulatory requirement, as enantiomers can exhibit different pharmacological and toxicological profiles. wvu.edu
Chiral chromatography, using a chiral stationary phase (CSP), is the most common approach for enantiomeric separation. Polysaccharide-based CSPs are often effective for a wide range of compounds. Alternatively, techniques like Ultra-Performance Convergence Chromatography (UPC²) coupled with MS/MS have been successfully applied to the enantiomeric separation of risperidone's metabolites and could be adapted for this compound. lcms.cz
| Parameter | Potential Approach |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Normal-phase (e.g., hexane/ethanol) or polar organic mode |
| Detection | UV or Circular Dichroism (CD) |
| Technique | Chiral HPLC or UPC² |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR would be essential for confirming the identity of this compound. The substitution of the fluorine atom with a methoxy group would induce predictable changes in the chemical shifts of the protons and carbons in the benzisoxazole ring system compared to risperidone.
Specifically, the ¹H NMR spectrum would be expected to show a singlet at approximately 3.8-4.0 ppm, integrating to three protons, which is characteristic of a methoxy group. The aromatic region of the spectrum would also differ significantly from that of risperidone, reflecting the change in the electronic environment due to the replacement of the electron-withdrawing fluorine atom with an electron-donating methoxy group. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. nih.gov The structural elucidation of other risperidone impurities has been successfully achieved using these techniques. derpharmachemica.comnih.gov
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H (Methoxy) | ~3.9 | Characteristic singlet for -OCH₃ protons. |
| ¹H (Aromatic) | Altered shifts in the benzisoxazole ring | The electron-donating methoxy group will shield the aromatic protons compared to the electron-withdrawing fluorine in risperidone. |
| ¹³C (Methoxy) | ~55-60 | Typical chemical shift for a methoxy carbon. |
| ¹³C (Aromatic C-O) | ~155-160 | Carbon directly attached to the methoxy group will be significantly shifted downfield. |
Mass Spectrometry (MS) Fragmentation Studies
Risperidone (molecular weight 410.48 g/mol ) typically undergoes fragmentation at several key points in its structure under electrospray ionization (ESI) in positive mode. Common fragmentation patterns involve the cleavage of the piperidine (B6355638) ring and the ethyl-pyrido-pyrimidine side chain. For risperidone, prominent product ions are often observed at m/z 191 and m/z 207. nih.govnih.govresearchgate.net The ion at m/z 191 corresponds to the protonated 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one moiety, resulting from the cleavage of the ethyl linker. nih.govnih.gov Another significant fragmentation pathway for risperidone involves the cleavage at the piperidine ring, leading to characteristic fragment ions. researchgate.net
For this compound, the fluorine atom at the 6-position of the benzisoxazole ring is replaced by a methoxy group. This substitution will alter the mass of the benzisoxazole-piperidine portion of the molecule. The fundamental fragmentation pathways, however, are expected to be analogous to those of risperidone. The cleavage leading to the formation of the protonated 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one moiety would likely still produce a fragment ion at m/z 191, as this part of the structure is identical to that of risperidone. The other major fragments, however, will be shifted in mass due to the substitution on the benzisoxazole ring. A predicted GC-MS spectrum for non-derivatized risperidone shows a base peak and other fragments that can serve as a guide for identifying related structures. hmdb.ca
A proposed fragmentation pattern for this compound is presented below, based on the known fragmentation of risperidone.
| Parent Compound | Predicted Precursor Ion [M+H]⁺ | Predicted Fragment Ion 1 (m/z) | Predicted Fragment Ion 2 (m/z) | Fragmentation Pathway |
| Risperidone | 411.2 | 191.1 | 207.1 | Cleavage of the ethyl linker and piperidine ring fragmentation |
| This compound | 423.2 | 191.1 | 219.1 | Cleavage of the ethyl linker and piperidine ring fragmentation with methoxy substitution |
Table 1: Predicted Mass Spectrometry Fragmentation Data This table is predictive and based on the fragmentation patterns of risperidone.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in the characterization of pharmaceutical compounds. scholarsresearchlibrary.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For risperidone, characteristic IR absorption bands have been identified. nih.gov These include vibrations associated with the C=O group in the pyrimidinone ring, C=N stretching, C-O-C stretching of the isoxazole (B147169) ring, and various C-H stretching and bending vibrations. nih.gov In this compound, the substitution of the fluorine atom with a methoxy group would introduce new characteristic bands. Specifically, C-O stretching vibrations from the methoxy group would be expected, typically in the region of 1000-1300 cm⁻¹. The absence of the C-F bond vibration will also differentiate its spectrum from that of risperidone. The high-energy spectral region (2500-3500 cm⁻¹) can be useful for discriminating between protonation states and conformations. nih.gov
| Analytical Technique | Risperidone (Literature Data) | Predicted for this compound |
| IR Spectroscopy | Characteristic peaks for C=O, C=N, C-F | Characteristic peaks for C=O, C=N, and additional C-O stretching from the methoxy group; absence of C-F stretching |
| UV-Vis Spectroscopy | λmax ≈ 237 nm, 275-280 nm | λmax expected to be similar to risperidone with a potential minor shift |
Table 2: Spectroscopic Data Comparison This table is predictive and based on the known spectroscopic properties of risperidone.
Validation of Analytical Procedures
The validation of analytical procedures is essential to ensure that they are suitable for their intended purpose. The following sections discuss the key validation parameters for the analysis of this compound, with data extrapolated from studies on risperidone and its related compounds. nih.govnih.govijprems.comimpactfactor.orgijrpns.com
Specificity and Selectivity Assessment
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC methods for risperidone, specificity is typically demonstrated by the complete separation of the main peak from other peaks, including those of its known impurities and internal standards. nih.govresearchgate.net For this compound, a developed HPLC method would need to show a clear resolution between its peak and the peaks of risperidone, other related substances, and any components from the sample matrix. This is often confirmed by injecting a mixture of the analyte and potential interferents and observing distinct retention times with no peak co-elution. ijprems.comresearchgate.net
Linearity and Range Determination
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For risperidone, HPLC methods have shown excellent linearity over various concentration ranges, with correlation coefficients (r²) consistently greater than 0.999. nih.govnih.govresearchgate.net
| Analyte (from literature) | Method | Linearity Range | Correlation Coefficient (r²) |
| Risperidone | HPLC-UV | 4.0–275.0 µg/mL | >0.999 |
| Risperidone | HPLC-UV | 10–60 µg/mL | 0.998 |
| Risperidone & 9-OH-Risperidone | LC-MS/MS | 0.2–500.0 ng/mL | >0.999 |
| Risperidone & 9-OH-Risperidone | LC-MS/MS | 0.100–250 ng/mL | Not specified, but validated |
Table 3: Representative Linearity and Range Data from Risperidone Analysis This table presents typical linearity and range values from validated methods for risperidone and its metabolite, which can be considered as a benchmark for methods developed for this compound. nih.govnih.govnih.govnih.gov
Precision and Accuracy Evaluation
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. For risperidone, validated analytical methods demonstrate high precision and accuracy.
| Parameter | Risperidone (Literature Data) | Acceptance Criteria (Typical) |
| Precision (Intra-day RSD) | < 3.27% | ≤ 2% |
| Precision (Inter-day RSD) | < 3.27% | ≤ 2% |
| Accuracy (Recovery) | 99.00-101.12% | 98-102% |
Table 4: Representative Precision and Accuracy Data from Risperidone Analysis This table shows typical precision and accuracy values from a validated HPLC method for risperidone, which would be the target for a method for this compound. nih.govijprems.com
Detection and Quantification Limits (LOD/LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tbzmed.ac.ir These limits are crucial for the analysis of impurities and degradation products.
| Analyte (from literature) | Method | LOD | LOQ |
| Risperidone | HPLC-UV | 0.48 µg/mL | 1.59 µg/mL |
| Risperidone | HPLC-UV | 1.79 µg/mL | 5.44 µg/mL |
| Risperidone & 9-OH-Risperidone | LC-MS/MS | - | 0.1 ng/mL |
| Iloperidone (related antipsychotic) | HPLC-UV | 1.02 µg/mL | 3.44 µg/mL |
Table 5: Representative LOD and LOQ Data from Risperidone and Related Compound Analysis This table provides examples of LOD and LOQ values from various analytical methods for risperidone and a structurally related drug, indicating the sensitivity that could be expected for a method analyzing this compound. nih.govnih.govnih.govresearchgate.net
Impurity Profiling and Related Substance Analysis in Risperidone Formulations (Research Perspective)
The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory and safety requirement. Impurity profiling involves the identification and quantification of all potential and actual impurities. For risperidone, a number of related substances have been identified, arising from the manufacturing process or degradation.
From a research standpoint, the analysis of these impurities, including this compound, relies on highly sensitive and specific analytical techniques. Ultra-performance liquid chromatography (UPLC) is an advanced chromatographic technique that offers rapid and high-resolution separation of risperidone and its related compounds. rasayanjournal.co.in This method is often preferred over traditional high-performance liquid chromatography (HPLC) due to its shorter analysis time and reduced solvent consumption. rasayanjournal.co.in
The development of a robust impurity profiling method involves several key steps:
Method Development and Specificity: The analytical method must be able to separate all known impurities from the main API and from each other. This is typically achieved by optimizing the stationary phase (column), mobile phase composition, and other chromatographic parameters. For instance, a method might use a C18 column with a gradient elution of acetonitrile and a buffer. pa2online.orgnih.gov The specificity of the method is confirmed by injecting individual impurity standards and demonstrating that they are well-resolved from the risperidone peak. rasayanjournal.co.in
Identification and Characterization: Unknown peaks in the chromatogram are investigated to determine their chemical structure. Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are indispensable for this purpose. nih.gov Mass spectrometry provides the molecular weight of the impurity, and tandem mass spectrometry (MS/MS) experiments can elucidate its structure by analyzing fragmentation patterns. nih.govresearchgate.net For definitive structural confirmation, impurities may be isolated and subjected to nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction. nih.gov
Quantification: Once identified, the impurities need to be quantified. This is typically done using a calibrated external standard of the specific impurity. If a standard is not available, the concentration is often estimated relative to the API peak using a relative response factor (RRF).
Table 1: Representative Chromatographic Conditions for Impurity Profiling of Risperidone and Related Substances
| Parameter | Condition |
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detector | UV at 280 nm and/or Mass Spectrometer |
| Injection Volume | 1-5 µL |
This table presents a typical set of conditions and may vary depending on the specific impurities being analyzed.
Bioanalytical Methodologies for Preclinical Matrices
The study of a drug's behavior in a living organism (pharmacokinetics) requires sensitive and accurate methods to measure the drug and its metabolites in biological fluids and tissues. For a compound like this compound, which may be a metabolite or an impurity that gets absorbed, bioanalytical methods are crucial in preclinical studies.
Sample Preparation Techniques for Biological Samples
Biological matrices such as plasma, serum, and tissue homogenates are complex mixtures containing proteins, salts, and other endogenous substances that can interfere with the analysis. Therefore, sample preparation is a critical step to isolate the analyte of interest and remove these interferences. Common techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the biological sample to precipitate the proteins. pa2online.orgnih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis. While fast, this method may not provide the cleanest extracts, potentially leading to matrix effects. nih.gov
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical to ensure efficient extraction of the target compound.
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and concentration. nih.gov It utilizes a solid sorbent packed in a cartridge to retain the analyte from the sample matrix. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. This method generally provides cleaner extracts and higher recovery compared to PPT and LLE. nih.gov
Quantitative Analysis in Animal Tissue and Fluid Samples
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. pa2online.orgnih.govrsc.orgnih.gov
The principle of LC-MS/MS for quantitative analysis involves:
Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system to separate the analyte from other components.
Ionization: The analyte eluting from the column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where it is converted into gas-phase ions.
Mass Analysis: In the tandem mass spectrometer, the precursor ion (the ionized molecule of the analyte) is selected in the first mass analyzer. It is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. nih.govresearchgate.net
A stable isotope-labeled internal standard (SIL-IS) is often used to ensure the accuracy and precision of the method. The SIL-IS behaves identically to the analyte during sample preparation and analysis, correcting for any variations.
Table 2: Representative LC-MS/MS Parameters for Quantification in Biological Matrices
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Spectrometer | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Specific to the analyte (e.g., for Risperidone: 411.3) pa2online.orgnih.gov |
| Product Ion (m/z) | Specific to the analyte (e.g., for Risperidone: 191.1) pa2online.orgnih.gov |
| Collision Energy | Optimized for the specific analyte |
| Internal Standard | Stable isotope-labeled analogue of the analyte |
This table illustrates typical parameters. The specific m/z transitions and collision energy would need to be determined and optimized for this compound.
The validation of these bioanalytical methods is performed according to strict regulatory guidelines and includes the assessment of linearity, accuracy, precision, selectivity, recovery, and stability. pa2online.org
Preclinical Pharmacological Evaluation of 6 Desfluoro 6 Methoxy Risperidone
In Vitro Receptor Binding and Functional Activity Profiling
The preclinical assessment of 6-Desfluoro-6-methoxy Risperidone (B510) involves a detailed examination of its binding affinities and functional effects at various neurotransmitter receptors, which are crucial in understanding its potential antipsychotic activity and side-effect profile. This evaluation is often conducted in comparison to its parent compound, risperidone.
Dopamine (B1211576) Receptor (e.g., D2) Binding Affinity and Functional Antagonism
Risperidone is a potent antagonist of the dopamine D2 receptor, a key target for antipsychotic medications. nih.govpsychopharmacologyinstitute.com It exhibits a high binding affinity for D2 receptors, with a reported Ki value of approximately 3.13 nM. nih.govabcam.com This antagonism is believed to be central to its efficacy in treating the positive symptoms of schizophrenia. drugbank.comnih.gov Studies have shown that risperidone occupies a significant percentage of striatal D2 receptors in patients. nih.gov The binding of risperidone to D2 receptors is characterized by rapid dissociation, which may contribute to a lower risk of extrapyramidal symptoms compared to some older antipsychotics. drugbank.com Positron Emission Tomography (PET) studies have demonstrated that risperidone binds to both high-affinity and low-affinity states of the D2 receptor in a dose-dependent manner. nih.gov The crystal structure of the D2 dopamine receptor in complex with risperidone has been elucidated, providing a detailed understanding of their interaction at the molecular level. pdbj.org
Serotonin (B10506) Receptor (e.g., 5-HT2A) Binding Affinity and Functional Antagonism
Risperidone demonstrates a very high binding affinity for serotonin 5-HT2A receptors, with a Ki value of approximately 0.16 nM to 0.4 nM. nih.govabcam.com This affinity is notably higher, about 10- to 20-fold greater, than its affinity for D2 receptors. psychopharmacologyinstitute.comdrugbank.com This potent 5-HT2A antagonism is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a reduced propensity for extrapyramidal side effects. nih.govnih.gov Risperidone's antagonism at 5-HT2A receptors has been shown to be functionally significant, as it potently blocks serotonin-induced effects. nih.gov The interaction of risperidone with the 5-HT2A receptor is a critical aspect of its pharmacological profile. nih.govnih.gov
The binding affinity of 6-Desfluoro-6-methoxy Risperidone at the 5-HT2A receptor would be a key parameter in its preclinical evaluation. The substitution at the 6-position could modulate this high-affinity interaction, potentially altering the balance of its D2 and 5-HT2A receptor antagonism.
Interactive Table: Receptor Binding Affinities (Ki, nM) of Risperidone
| Receptor | Risperidone Ki (nM) |
| Dopamine D2 | 3.13 nih.govabcam.com |
| Serotonin 5-HT2A | 0.16 - 0.4 nih.govabcam.com |
| Adrenergic α1 | 0.8 nih.gov |
| Adrenergic α2 | 7.54 nih.gov |
| Histamine (B1213489) H1 | 2.23 nih.gov |
Adrenergic Receptor (e.g., α1, α2) Interactions
Risperidone also interacts with adrenergic receptors. It displays a high affinity for α1-adrenergic receptors (Ki = 0.8 nM) and a moderate affinity for α2-adrenergic receptors (Ki = 7.54 nM). nih.gov Antagonism at these receptors is thought to contribute to some of the side effects of antipsychotic drugs. drugbank.com The blockade of α2-adrenoceptors by risperidone may also play a role in its therapeutic effects by enhancing serotonin release in the frontal cortex. nih.govresearchgate.net The interaction with α2-adrenoceptors is considered a feature of many second-generation antipsychotics. nih.gov
The affinity of this compound for α1 and α2 adrenergic receptors would need to be determined to predict its potential for related side effects and to fully understand its pharmacological profile.
Histamine Receptor (e.g., H1) Affinity
Risperidone has a notable affinity for histamine H1 receptors, with a Ki value of 2.23 nM. nih.gov Antagonism at H1 receptors is associated with side effects such as sedation and weight gain. psychopharmacologyinstitute.comnih.gov The affinity for the H1 receptor is a common characteristic among many antipsychotic medications.
The H1 receptor affinity of this compound would be an important factor in its preclinical assessment, providing insight into its potential sedative and metabolic side-effect profile.
Structure-Activity Relationship (SAR) Studies of Risperidone and its 6-Substituted Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound like risperidone affect its biological activity. nih.govnih.gov The chemical structure of risperidone is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. nih.gov
The development of risperidone itself was the result of SAR studies aimed at creating an antipsychotic with a balanced affinity for D2 and 5-HT2A receptors. wgtn.ac.nz The 6-fluoro substitution on the benzisoxazole ring of risperidone is a key feature. Replacing this fluorine atom with a methoxy (B1213986) group, as in this compound, represents a specific structural modification.
SAR studies of risperidone and its analogs would investigate how such substitutions at the 6-position influence:
Receptor Binding Affinity : How the change from a fluorine to a methoxy group alters the affinity for D2, 5-HT2A, adrenergic, and histamine receptors.
Functional Activity : Whether the compound remains an antagonist at these receptors and the potency of this antagonism.
Pharmacokinetic Properties : How the substitution affects absorption, distribution, metabolism, and excretion. For instance, risperidone is metabolized to an active metabolite, 9-hydroxyrisperidone (paliperidone), which has a similar pharmacological profile. researchgate.net Investigating the metabolism of this compound would be a critical part of its evaluation.
By systematically synthesizing and testing analogs with different substituents at the 6-position, researchers can build a comprehensive SAR model. This model helps in understanding the steric and electronic requirements for optimal receptor interaction and can guide the design of new compounds with improved therapeutic profiles. nih.gov
Exploration of Substituent Effects on Ligand-Receptor Interactions
No studies detailing the specific ligand-receptor interactions of this compound were found. The interaction of risperidone with its target receptors is a key determinant of its antipsychotic action. drugbank.com Alterations to its chemical structure, such as the substitution at the 6-position of the benzisoxazole ring, would be expected to influence these interactions, but the nature and extent of this influence for a methoxy group in this specific configuration have not been investigated in the available literature.
Conformational Analysis and Molecular Flexibility
There is no information available regarding the conformational analysis or molecular flexibility of this compound. The three-dimensional structure and flexibility of a molecule are crucial for its ability to bind to and activate or block a receptor. While the structures of risperidone and paliperidone (B428) have been studied, similar analyses for this compound are not present in the public domain.
In Vitro Enzymatic Metabolism and Biotransformation Studies
No data exists on the in vitro metabolism or biotransformation of this compound.
Cytochrome P450 (CYP) Isozyme-Specific Metabolism
Specific information regarding the metabolism of this compound by cytochrome P450 isozymes is not available. For comparison, risperidone is primarily metabolized by CYP2D6 to its active metabolite, 9-hydroxyrisperidone (paliperidone), with a minor contribution from CYP3A4. nih.govfrontiersin.orgnih.gov The metabolic pathway of a derivative lacking the fluoro group and possessing a methoxy group at the 6-position would need to be determined through specific in vitro studies, which have not been published.
Non-CYP Mediated Biotransformations
There is no information on any non-CYP mediated metabolic pathways for this compound.
Identification of In Vitro Metabolites
As no in vitro metabolism studies have been published for this compound, there is no information on its potential metabolites.
Comparative Metabolism with Risperidone and 9-Hydroxyrisperidone
There is no available information detailing the specific metabolic pathways of this compound or comparing its metabolism to risperidone and 9-hydroxyrisperidone.
The metabolism of the parent compound, risperidone , is well-documented. It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, with some contribution from CYP3A4. The main metabolic process is hydroxylation, which converts risperidone into its major active metabolite, 9-hydroxyrisperidone (also known as paliperidone). This metabolite is pharmacologically equivalent in activity to the parent drug.
The rate of this conversion is subject to genetic polymorphism of the CYP2D6 enzyme. Individuals can be categorized as extensive or poor metabolizers:
Extensive metabolizers rapidly convert risperidone to 9-hydroxyrisperidone. In these individuals, the apparent half-life of risperidone is about 3 hours.
Poor metabolizers convert risperidone much more slowly, resulting in a longer apparent half-life of about 20 hours.
Despite these differences in metabolic rate, the combined pharmacokinetics of the "active moiety" (risperidone plus 9-hydroxyrisperidone) are similar in both extensive and poor metabolizers. The primary route of elimination for risperidone and its metabolites is via the urine.
In Vitro Cellular and Molecular Investigations
No specific in vitro studies on the cellular and molecular effects of this compound are available in the reviewed literature. The following sections describe findings related to the parent compound, risperidone.
Cell-Based Assays for Receptor Activation/Inhibition
Risperidone is a potent antagonist with a high affinity for serotonin 5-HT2A receptors and a slightly lower, but still significant, affinity for dopamine D2 receptors. This high 5-HT2A to D2 receptor affinity ratio is a hallmark of its "atypical" antipsychotic profile. Risperidone also demonstrates antagonistic activity at α1- and α2-adrenergic receptors and H1-histaminergic receptors, while having a low affinity for cholinergic receptors. The active metabolite, 9-hydroxyrisperidone, exhibits a similar receptor binding profile.
Table 1: Receptor Binding Affinity (Ki, nM) of Risperidone
Ki is the inhibition constant; a lower value indicates higher binding affinity.
| Receptor | Ki (nM) |
| Serotonin 5-HT2A | 0.16 - 0.5 |
| Dopamine D2 | 3.13 - 6.1 |
| Adrenergic α1 | 0.8 - 2.1 |
| Adrenergic α2 | 1.1 - 7.3 |
| Histamine H1 | 6.7 - 21 |
Data compiled from multiple sources indicating a range of reported values.
Assessment of Intracellular Signaling Pathways Modulation
Specific data on how this compound modulates intracellular signaling is not available.
Research on risperidone indicates it influences key intracellular signaling pathways downstream of the receptors it blocks. As an antagonist of G-protein-coupled receptors like the D2 and 5-HT2A receptors, risperidone can modulate pathways such as the adenylate cyclase-cAMP and AKT/GSK-3 signaling cascades. Chronic treatment with atypical antipsychotics, including risperidone, has been shown in studies to elevate the promoter activity of Hdac2 (histone deacetylase 2) in the frontal cortex through a 5-HT2A receptor-dependent mechanism.
Neuroprotective Effects in Cellular Models
There are no specific studies on the neuroprotective effects of this compound in cellular models.
Studies investigating risperidone suggest it may have properties that influence neuronal health and function. Some research indicates that antipsychotic medications, including risperidone, can promote neurogenesis in vitro by affecting neurite outgrowth rather than by altering cell survival or gene expression. Furthermore, risperidone may offer an anti-inflammatory effect by inhibiting microglial activation, which is indirectly neuroprotective as activated microglia can be toxic to neurons.
Immunomodulatory Properties in Immune Cell Models
No data exists in the public literature regarding the immunomodulatory properties of this compound.
For the parent compound, risperidone , studies have demonstrated immunomodulatory effects, particularly in models using microglia, the primary immune cells of the central nervous system. In in vitro studies, risperidone was found to significantly inhibit the activation of microglia induced by interferon-gamma. This inhibitory effect included a reduction in the production of nitric oxide (NO) and proinflammatory cytokines such as Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
Table 2: Effect of Risperidone on Proinflammatory Cytokine Production in Activated Microglia
| Cytokine | Effect of Risperidone Treatment |
| Nitric Oxide (NO) | Significant Inhibition |
| IL-1β | Significant Inhibition |
| IL-6 | Significant Inhibition |
| TNF-α | Significant Inhibition |
Source: Kato et al. (2007).
In Vivo Preclinical Pharmacological Investigations in Animal Models
No in vivo preclinical studies in animal models for this compound are documented in the available literature.
Animal models have been extensively used to characterize the pharmacological effects of risperidone . For instance, in mouse models of tardive dyskinesia induced by haloperidol (B65202) or reserpine, risperidone demonstrated an ability to attenuate the expression and development of abnormal orofacial movements. These studies show that risperidone itself does not induce these movements and can have a therapeutic effect. Pharmacokinetic studies in mice have also been used to establish proof of concept for long-term implantable drug delivery systems for risperidone. These in vivo studies are crucial for evaluating the therapeutic effects and toxicology of a compound before clinical consideration.
Behavioral Neuroscience Assays in Rodent Models
Exploratory Behavior Studies
No data available.
Cognitive Function Assessments
No data available.
Social Interaction Paradigms
No data available.
Motor Activity and Coordination Studies
No data available.
Animal Models for Neuropsychiatric Research Relevant to Atypical Antipsychotics
Investigations in Animal Models of Schizophrenia-like Phenotypes
No data available.
Studies in Animal Models of Mood Disorders
While no specific studies on this compound in animal models of mood disorders have been identified, the parent compound, risperidone, has been evaluated in various models relevant to bipolar disorder and depression. nih.gov Atypical antipsychotics, including risperidone, are often investigated for their efficacy in managing symptoms associated with mood disorders, not just psychosis. nih.gov In clinical practice, risperidone has demonstrated effectiveness as a monotherapy for bipolar mania. nih.gov
Animal models used to assess potential treatments for mood disorders aim to replicate specific symptoms or endophenotypes of the human condition. These models can include, but are not limited to, paradigms that measure hyperactivity, altered social interaction, and behavioral despair. For instance, psychostimulant-induced hyperlocomotion in rodents is a common model to screen for anti-manic potential.
Given that this compound is a derivative of risperidone, it would be hypothesized to exhibit activity in similar animal models. The removal of the fluorine atom and the introduction of a methoxy group at the 6-position of the benzisoxazole ring would be expected to modulate the compound's binding affinity for key neurotransmitter receptors, such as serotonin 5-HT2A and dopamine D2 receptors. This altered receptor interaction profile would likely influence its efficacy in animal models of mood disorders. The precise nature and magnitude of this effect would need to be determined through empirical testing.
Explorations in Animal Models of Cognitive Deficits
Cognitive impairment is a core feature of schizophrenia and is also observed in mood disorders. nih.gov Atypical antipsychotics are often evaluated for their potential to ameliorate these cognitive deficits. nih.gov Risperidone has been shown to have some positive effects on cognitive functions such as working memory, executive function, and attention in both clinical studies and, by extension, would be expected to show effects in relevant animal models. nih.govsmj.org.sg
Animal models of cognitive deficits relevant to psychiatric disorders include tests such as the Morris water maze for spatial learning and memory, the Y-maze for spatial working memory, and novel object recognition for assessing memory. nih.gov Chronic administration of substances like phencyclidine (PCP) in rodents is also used to induce cognitive deficits that mimic those seen in schizophrenia.
For this compound, its potential impact on cognitive function would be a critical area of preclinical investigation. The structural modifications—desfluorination and methoxylation—could alter its blood-brain barrier penetration and its affinity for receptors involved in cognition, such as the 5-HT2A, D2, and potentially other receptors. For example, the methoxy group could be subject to metabolism, potentially leading to the formation of a hydroxylated metabolite (6-desfluoro-6-hydroxy risperidone), which could have its own distinct pharmacological profile. Without direct experimental data, the effects of this compound on cognition in animal models remain speculative.
Pharmacokinetic Studies in Animal Species
Specific pharmacokinetic data for this compound in animal species are not currently available in the public domain. The following sections describe the known pharmacokinetic profile of risperidone and its major metabolite, 9-hydroxyrisperidone, in animals, which can be used as a basis for predicting the likely behavior of this compound.
Absorption and Distribution Profiles in Animal Models
Risperidone is well-absorbed after oral administration in various animal species, including rats and dogs. nih.gov In rats, following oral administration, risperidone and its metabolite 9-hydroxyrisperidone are readily absorbed. nih.gov The volume of distribution of risperidone is approximately 1-2 L/kg, indicating rapid and wide distribution into body tissues. nih.govjnjmedicalconnect.com In plasma, risperidone is extensively bound to proteins, primarily albumin and α1-acid glycoprotein. jnjmedicalconnect.com
For this compound, the absorption and distribution profile would be influenced by its physicochemical properties, which are altered by the change in substitution on the benzisoxazole ring. The removal of the highly electronegative fluorine atom and the addition of a methoxy group would change the molecule's lipophilicity and polarity. This could potentially affect its oral absorption and the extent to which it distributes into various tissues, including the brain.
Elimination Pathways in Animal Models
Risperidone is extensively metabolized in the liver, primarily through hydroxylation to 9-hydroxyrisperidone, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6. jnjmedicalconnect.com A minor metabolic pathway involves N-dealkylation. researchgate.net The resulting metabolites are then eliminated primarily through the urine, with a smaller portion excreted in the feces. jnjmedicalconnect.com The elimination half-life of risperidone in extensive metabolizers is relatively short, around 3 hours, while its active metabolite, 9-hydroxyrisperidone, has a longer half-life of about 21 hours. psychopharmacologyinstitute.com
Tissue Distribution Analysis in Animal Models
Studies in rats have shown that after a single oral dose of risperidone, both the parent drug and its metabolite, 9-hydroxyrisperidone, are distributed to various tissues, including the brain, liver, lung, kidney, and spleen. nih.gov Notably, the concentration of 9-hydroxyrisperidone is generally higher than that of risperidone in most tissues, with the exception of the brain, where their concentrations are more comparable. nih.gov This suggests that while both compounds cross the blood-brain barrier, their distribution into the central nervous system may be regulated differently. nih.gov
The tissue distribution of this compound would be a key parameter to determine in preclinical studies. The altered lipophilicity due to the desfluoro-methoxy substitution could lead to a different pattern of tissue accumulation compared to risperidone. The extent of brain penetration would be of particular interest, as it would directly impact the compound's potential for antipsychotic and other CNS effects.
Bioavailability Assessment in Animal Models
The absolute oral bioavailability of risperidone is reported to be around 70%. jnjmedicalconnect.com Food does not significantly affect the rate or extent of its absorption. nih.govjnjmedicalconnect.com
The bioavailability of this compound would need to be determined through dedicated studies in animal models. Factors that could influence its bioavailability include its aqueous solubility, membrane permeability, and susceptibility to first-pass metabolism in the liver. The structural changes could either enhance or reduce its oral bioavailability compared to risperidone. For instance, if the compound is more rapidly metabolized by the liver due to the additional metabolic site (the methoxy group), its oral bioavailability might be lower. Conversely, changes in solubility and permeability could potentially improve absorption.
Interactive Data Table: Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone in Rats (for Reference)
Since no data is available for this compound, the following table presents reference data for risperidone and its active metabolite in rats after a single oral dose. This information provides a comparative baseline for what might be expected from a structurally related compound.
| Parameter | Risperidone | 9-Hydroxyrisperidone (from Risperidone dose) |
| Tmax (h) | ~1 | ~2-5 |
| Terminal t1/2 in Liver (h) | ~17.6 | ~8-11 |
| Terminal t1/2 in Plasma (h) | ~3.4 | ~3.4 |
| Brain/Plasma AUC Ratio | Higher than 9-OH-RSP | Lower than RSP |
Data derived from studies in rats and may vary depending on the specific experimental conditions. nih.gov
An extensive review of publicly available scientific literature and research databases did not yield specific long-term preclinical exposure studies conducted on the chemical compound this compound in animal models.
Therefore, no data is available to generate an article on the "" with a focus on "Long-Term Preclinical Exposure Studies in Animal Models."
Further research is required to be conducted and published on this specific compound to provide the detailed findings and data tables as requested.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 6-desfluoro-6-methoxy risperidone (B510), docking simulations are crucial for understanding its binding affinity and interaction with various neuroreceptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for antipsychotic drugs. nih.govdrugbank.com
Studies on the parent compound, risperidone, have provided a framework for understanding these interactions. For instance, molecular docking of risperidone with serotonin, dopamine, and adrenergic receptors revealed significant binding energies. nih.gov These simulations often highlight key amino acid residues within the receptor's binding pocket that form crucial interactions with the ligand. For example, in the 5-HT2A receptor, the conserved D155 residue in transmembrane domain 3 (TM3) is known to form an ionic bond with the terminal amine of ligands like risperidone. scispace.com Similarly, S159 in TM5 can form hydrogen bonds with the ligand. scispace.com
For 6-desfluoro-6-methoxy risperidone, the replacement of the fluorine atom with a methoxy (B1213986) group would alter the electronic and steric properties of the molecule. Docking simulations would be essential to predict how these changes affect the binding orientation and affinity. It is hypothesized that the methoxy group could introduce new interactions or alter existing ones within the binding pocket. For instance, it might influence hydrophobic interactions or create new hydrogen bond opportunities.
Research on risperidone at the dopamine D3 receptor has shown that the ligand can adopt two distinct orientations within the binding pocket. nih.gov Orientation 1 is closer to the opening of the binding site, while orientation 2 is deeper inside. nih.gov These different poses are stabilized by interactions with specific residues, such as Asp110 and Glu90. nih.gov Similar docking studies on this compound would be necessary to determine if it also exhibits multiple binding modes and how the methoxy substitution influences this.
Table 1: Key Amino Acid Interactions in Receptor Binding of Risperidone Analogues
| Receptor | Interacting Residue | Type of Interaction | Reference |
| 5-HT2A | D155 (TM3) | Ionic Bond | scispace.com |
| 5-HT2A | S159 (TM5) | Hydrogen Bond | scispace.com |
| 5-HT2A | S242 (TM5) | Hydrogen Bond | scispace.com |
| Dopamine D3 | Asp110 | Energetic Stabilization | nih.gov |
| Dopamine D3 | Glu90 | Attractive Interaction | nih.gov |
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. ub.edu These simulations are critical for assessing the stability of the predicted binding modes and understanding the flexibility of both the ligand and the receptor. nih.govresearchgate.net
MD simulations on risperidone complexes with serotonin and dopamine receptors have been performed to evaluate their structural stability. nih.gov These simulations, often run for nanoseconds or even microseconds, track the movements of atoms and can reveal important conformational changes. Key parameters analyzed during MD simulations include the root mean square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the number of hydrogen bonds formed over time. nih.gov Stable complexes are typically characterized by low RMSD fluctuations and persistent hydrogen bonding. nih.gov
For this compound, MD simulations would be invaluable for comparing the stability of its complex with various receptors to that of risperidone. The introduction of the methoxy group could potentially alter the conformational dynamics of the ligand within the binding site, leading to either increased or decreased stability. Visualizing the trajectory of the simulation can provide insights into how the ligand settles into its most stable conformation and how it interacts with surrounding water molecules and ions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new compounds and to guide the design of more potent molecules.
A QSAR study on a series of 6-methoxy benzamides as dopamine D2 receptor antagonists highlighted the importance of certain structural features for binding affinity. nih.gov The study found that hydrophobic substituents at one position and electron-donating groups at another position increased the biological activity. nih.gov Such models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of the chemical structure (e.g., steric, electronic, and hydrophobic properties).
For this compound, a QSAR model could be developed to predict its binding affinity for various receptors based on its structural properties. By comparing its descriptors to those of a series of related compounds with known activities, it would be possible to estimate its potential efficacy. The replacement of the fluoro group with a methoxy group would significantly change several molecular descriptors, and a QSAR model could quantify the predicted impact of this change on receptor binding.
In Silico Prediction of Metabolic Pathways
In silico methods for predicting drug metabolism have become increasingly important in the early stages of drug discovery. pensoft.net These computational tools can forecast the likely metabolic pathways of a compound, helping to identify potential metabolites and predict their properties. pensoft.netnih.gov This is crucial as metabolites can be active, inactive, or even toxic.
Knowledge-based systems and machine learning algorithms are often employed for these predictions. pensoft.netnih.gov These tools analyze the chemical structure of a compound and, based on a vast database of known metabolic reactions, predict the sites most likely to undergo biotransformation. nih.govresearchgate.net Common metabolic reactions include oxidation, hydrolysis, and conjugation.
Table 2: Predicted Metabolic Pathways for Risperidone Analogues
| Compound | Predicted Metabolic Reaction | Potential Outcome |
| Risperidone | Hydroxylation | Formation of Paliperidone (B428) (active metabolite) |
| This compound | O-demethylation | Formation of a hydroxylated metabolite |
| This compound | Aromatic Hydroxylation | Formation of phenolic metabolites |
| This compound | N-dealkylation | Cleavage of the ethyl-piperidine linker |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.govdovepress.com
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model. nih.govresearchgate.net This process, known as virtual screening, allows for the rapid identification of potential new drug candidates. nih.govresearchgate.net Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the receptor's binding site (structure-based). dovepress.com
For this compound, a pharmacophore model could be generated based on its predicted binding mode within a target receptor. This model would capture the key interaction points, including those potentially introduced by the methoxy group. This pharmacophore could then be used to screen virtual libraries for other molecules that possess a similar arrangement of functional groups, potentially leading to the discovery of new scaffolds with similar or improved activity profiles. The use of dynamic pharmacophores, derived from MD simulations, can further refine this process by accounting for the flexibility of the receptor. u-strasbg.fr
Role As a Research Reference Standard and Impurity in Pharmaceutical Science
Qualification and Characterization of Reference Standards for Research Use
The use of a reference standard is fundamental for the accurate identification and quantification of any chemical substance in analytical testing. A reference standard for an impurity like 6-Desfluoro-6-methoxy Risperidone (B510) must be rigorously qualified to ensure its identity, purity, and potency are well-established. This qualification process is a prerequisite for its use in validating analytical methods and in the routine quality control of Risperidone active pharmaceutical ingredient (API) and finished products.
The qualification of a reference standard involves a comprehensive suite of analytical tests. The structural identity of the compound is unequivocally confirmed using a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure, confirming the absence of the fluorine atom and the presence of a methoxy (B1213986) group at the 6-position of the benzisoxazole ring, and ensuring the correct connectivity of all atoms.
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the molecule and confirms its elemental composition.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, corroborating the structural information obtained from NMR and MS.
Once the structure is confirmed, the purity of the reference standard is determined. This is not a simple measure but a comprehensive assessment that may involve a mass balance approach, where the levels of organic impurities, water content (Karl Fischer titration), residual solvents (Gas Chromatography), and non-combustible residues (sulfated ash) are summed and subtracted from 100%. Alternatively, a quantitative technique like quantitative NMR (qNMR) can be used to assign a precise purity value relative to a high-purity certified standard. The purity value is critical for preparing accurate analytical solutions for assaying impurity levels in test samples.
Pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide well-characterized reference standards for Risperidone and its known impurities. sigmaaldrich.comusp.org For a specific impurity like 6-Desfluoro-6-methoxy Risperidone, a similar level of characterization is necessary for it to be considered a certified reference material for regulatory purposes.
Methodological Research for Impurity Detection and Control in Risperidone Manufacturing (Academic Focus)
The detection and control of impurities are central to the manufacturing of safe and effective pharmaceuticals. veeprho.com Methodological research focuses on developing sensitive, specific, and robust analytical techniques, primarily chromatography, to separate, identify, and quantify impurities like this compound. The goal is to create "stability-indicating" methods, which are capable of separating the drug substance from its degradation products and process-related impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. Research in this area involves the systematic optimization of various chromatographic parameters to achieve the desired separation.
Key Methodological Components:
Column Chemistry: Reversed-phase columns, such as C18 or C8, are commonly employed. The choice of column is critical for achieving the necessary selectivity between Risperidone and its closely related impurities.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724), methanol) is typical. The pH of the buffer and the gradient or isocratic composition of the mobile phase are optimized to resolve all relevant peaks.
Detection: UV spectrophotometry is the most common detection method, with the wavelength set to a value where Risperidone and its impurities exhibit significant absorbance, often around 280 nm. nih.govjopir.in
Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines. This validation process ensures the method is fit for its intended purpose and includes the assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov The availability of a qualified reference standard for this compound is essential for performing this validation, particularly for establishing specificity and determining the method's accuracy and linearity for that specific impurity.
The table below summarizes typical parameters from published stability-indicating HPLC methods for Risperidone, which are designed to be capable of separating a wide range of impurities.
| Parameter | Method 1 | Method 2 |
| Column | Symmetry C18 (250 mm x 4.6 mm, 5 µm) nih.gov | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Acetonitrile (80:20, v/v) nih.gov | Acetonitrile–potassium dihydrogen phosphate (B84403) (45:55, v/v, pH 6.5; 0.05 M) |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min |
| Detection | UV at 280 nm nih.gov | UV at 237 nm |
| Linearity Range | 10–60 µg/mL nih.gov | 1–100 µg/mL |
| LOD | 1.79 µg/mL nih.gov | 0.001 µg/mL |
| LOQ | 5.44 µg/mL nih.gov | 0.01 µg/mL |
Studies on Degradation Pathways and Stability of Related Compounds
Understanding the degradation pathways of a drug substance is a critical component of pharmaceutical development. Forced degradation, or stress testing, is carried out to identify likely degradation products that could arise during storage or manufacturing and to establish the intrinsic stability of the molecule. nih.gov These studies involve subjecting the drug substance to harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.
For Risperidone, studies have shown that it is susceptible to degradation under several stress conditions. The primary degradation pathway often involves the cleavage of the benzisoxazole moiety. jopir.in
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) can lead to the formation of degradation products. In some studies, Risperidone was found to be relatively stable to alkaline hydrolysis but less stable in acidic conditions. scispace.com
Oxidative Degradation: Risperidone is particularly labile to oxidation. Exposure to hydrogen peroxide (e.g., 3%) can cause significant degradation, often leading to the formation of N-oxide impurities. nih.gov
Thermal and Photolytic Stress: Exposure to high temperatures (e.g., 80°C) and light can also induce degradation, though the drug may show more stability under these conditions compared to oxidative stress. nih.gov
The insights gained from these studies are crucial. They help in identifying potential impurities, such as this compound, that might be formed through specific degradation mechanisms. If a degradation pathway involves modification of the benzisoxazole ring, it is conceivable that analogues with altered substituents could be formed. The stability-indicating analytical methods developed are then used to monitor for the appearance of these degradants in formal stability studies.
The table below summarizes findings from a forced degradation study on Risperidone.
| Stress Condition | Duration | Observation | Major Degradants (Relative Retention Time) |
| 0.1 M NaOH (Reflux) | 36 hrs | ~17.5% degradation | RRT 2.62 |
| 3% H₂O₂ (Room Temp) | 4 hrs | ~68.5% degradation | RRT 2.67 |
| Dry Heat (80°C) | 24 hrs | ~30.1% degradation | RRT 2.75 |
| (Data adapted from a stability-indicating HPLC study) nih.gov |
Such studies provide the foundational knowledge for establishing appropriate manufacturing processes, packaging, and storage conditions to ensure the final drug product remains pure and stable throughout its shelf life. The presence of an impurity like this compound would be monitored and controlled based on the limits established from these stability and safety assessments.
Future Research Directions for 6 Desfluoro 6 Methoxy Risperidone
Exploration of Additional Preclinical Disease Models
The therapeutic utility of risperidone (B510) extends beyond schizophrenia to conditions like bipolar disorder. arabjchem.orgnih.govvivanls.com Future research on 6-Desfluoro-6-methoxy Risperidone should therefore encompass a broader range of preclinical disease models to ascertain its potential efficacy across various neuropsychiatric disorders.
Animal models are instrumental in the early stages of drug discovery. lcms.cz For instance, rodent models using agents like phencyclidine (PCP) or ketamine are well-established for inducing behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia. longdom.orgijrpns.com Investigating the effects of this compound in these models could provide initial insights into its antipsychotic potential. Similarly, models of mania, such as those induced by d-amphetamine, are crucial for evaluating its mood-stabilizing properties, a key feature of many second-generation antipsychotics. fda.gov
Furthermore, given the use of risperidone in managing behavioral disturbances in dementia, exploring the effects of this compound in animal models of Alzheimer's disease could open new therapeutic avenues. lcms.cz The table below outlines potential preclinical models for future investigation.
Table 1: Proposed Preclinical Disease Models for this compound
| Disease Model | Rationale for Inclusion | Key Endpoints to Measure |
|---|---|---|
| PCP/Ketamine-induced psychosis in rodents | To assess antipsychotic potential against positive, negative, and cognitive symptoms. longdom.orgijrpns.com | Hyperlocomotion, social interaction deficits, cognitive impairments in tasks like the novel object recognition test. |
| Amphetamine-induced hyperactivity in mice | To evaluate potential anti-manic and mood-stabilizing effects. fda.gov | Locomotor activity, exploratory behavior. |
| Animal models of Alzheimer's Disease | To investigate potential efficacy in managing behavioral and psychological symptoms of dementia. lcms.cz | Cognitive function, amyloid plaque deposition, neuroinflammation. |
| Animal models of Obsessive-Compulsive Disorder | To explore potential anxiolytic and anti-compulsive properties. lcms.cz | Marble-burying behavior, performance in the T-maze test. |
Advanced Structural and Mechanistic Investigations
The therapeutic effects of risperidone are primarily attributed to its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. waters.comresearchgate.net A crucial area of future research for this compound will be to elucidate its binding affinities at these and other relevant receptors. This will provide a foundational understanding of its pharmacological profile and potential clinical effects. longdom.org
Advanced structural investigation techniques, such as neuroimaging, can offer a macroscopic view of the compound's effects on the brain. Magnetic Resonance Imaging (MRI) studies have been used to assess structural brain changes associated with antipsychotic treatment. rasayanjournal.co.inresearchgate.netnih.govresearchgate.net Applying these techniques in preclinical studies with this compound could reveal its impact on brain morphology. Positron Emission Tomography (PET) can be employed to determine receptor occupancy in vivo, offering a direct measure of the compound's engagement with its molecular targets. longdom.org
At a more granular level, mechanistic studies should explore the downstream signaling pathways affected by this compound. Understanding its influence on intracellular signaling cascades will be vital to differentiating its mechanism from that of risperidone and its major metabolite, paliperidone (B428). jnjmedicalconnect.com
Development of Novel Analytical Techniques for Enhanced Resolution
The development of robust and sensitive analytical methods is paramount for the characterization and quantification of this compound and any of its potential metabolites in biological matrices. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for the separation and analysis of risperidone and its impurities. lcms.czresearchgate.net
Future research should focus on developing and validating specific UPLC methods for this compound. These methods would be essential for pharmacokinetic studies, enabling the precise measurement of the compound's absorption, distribution, metabolism, and excretion.
Furthermore, given that many drug metabolites are chiral, the development of enantioselective separation techniques will be critical. waters.comjnjmedicalconnect.com Methods such as chiral HPLC and supercritical fluid chromatography (SFC) could be employed to separate and quantify the enantiomers of this compound and its metabolites, as the different enantiomers may possess distinct pharmacological properties. waters.comjnjmedicalconnect.com
Table 2: Potential Analytical Techniques for this compound
| Analytical Technique | Application in Future Research | Rationale |
|---|---|---|
| UPLC-MS/MS | Pharmacokinetic studies, impurity profiling. lcms.cz | High resolution and sensitivity for accurate quantification in biological samples. |
| Chiral HPLC/SFC | Enantioselective separation of parent compound and metabolites. waters.comjnjmedicalconnect.com | To investigate stereospecific metabolism and pharmacological activity. |
| High-Resolution Mass Spectrometry (HRMS) | Structure elucidation of novel metabolites. | Provides accurate mass measurements for the identification of unknown compounds. |
Comparative Studies with Other Risperidone Metabolites and Analogs
A comprehensive understanding of this compound can be achieved through rigorous comparative studies with risperidone and its well-characterized metabolites, primarily 9-hydroxyrisperidone (paliperidone). jnjmedicalconnect.com Such studies should focus on delineating differences in receptor binding profiles, functional activities, and metabolic stability.
Comparative in vitro receptor binding assays will be fundamental in establishing whether the structural modifications in this compound lead to an altered affinity for dopamine, serotonin, and other receptors. These initial findings can then guide more complex functional assays to determine whether the compound acts as an agonist, antagonist, or partial agonist at these receptors.
Metabolic stability assays, for instance using human liver microsomes, will be crucial to compare the metabolic fate of this compound to that of risperidone. waters.com Understanding its metabolic pathway and the potential for drug-drug interactions is a critical step in its preclinical development.
Application in Chemical Biology and Probe Development
The unique structure of this compound may lend itself to applications in chemical biology as a research tool. Chemical probes are essential for dissecting complex biological processes. Depending on its selectivity and affinity, this compound could be modified to create a chemical probe for studying the role of specific receptors in cellular signaling pathways.
For example, by incorporating a fluorescent tag or a photoaffinity label, derivatives of this compound could be synthesized to visualize receptor localization and dynamics within cells or to identify novel protein-protein interactions. The development of such probes would not only advance our understanding of the molecular pharmacology of antipsychotics but also provide valuable tools for the broader neuroscience community. The design of soft, implantable probes for detecting neurotransmitters like dopamine and serotonin in real-time is an emerging area where novel ligands could play a role.
Q & A
Q. What analytical methods are recommended for quantifying 6-Desfluoro-6-methoxy Risperidone and its impurities in pharmaceutical formulations?
Reverse-phase HPLC with monolithic C18 columns and photodiode array detection (285 nm) is widely used. Mobile phases often include β-cyclodextrin (5–15 mM) and chaotropic agents (e.g., 0.1–1% perchloric acid) to enhance separation efficiency. Central composite design (CCD) optimizes parameters like acetonitrile content, β-CD concentration, and chaotropic ion levels for resolving impurities . USP standards recommend using validated reference materials for system suitability testing to ensure accuracy .
Q. How can formulation challenges related to poor flowability and compaction properties of this compound be addressed?
Excipient selection is critical: mannitol (directly compressible grade) improves flowability, while microcrystalline cellulose (Avicel PH101) enhances compressibility. Box-Behnken experimental designs optimize excipient ratios (e.g., mannitol in Avicel, superdisintegrant swelling pressure) to achieve uniformity in mini-tablets. FTIR compatibility studies confirm no drug-excipient interactions .
Q. What experimental designs are suitable for optimizing pediatric oral disintegrating (OD) formulations of this compound?
Quality-by-Design (QbD) principles guide formulation robustness. A three-factor, three-level Box-Behnken design evaluates variables like mannitol percentage, glidant surface area (Aerosil), and superdisintegrant type. Responses include crushing strength (>5 kN), friability (<1%), and disintegration times in simulated salivary fluid (<10 s) .
Advanced Research Questions
Q. How can stability studies be designed to evaluate degradation pathways of this compound under stress conditions?
Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions are essential. Chromatographic peak tracking (e.g., using PDA detectors) identifies degradation products. Accelerated stability testing at 40°C/75% RH over 6 months, with periodic sampling, quantifies degradation kinetics. Impurity profiling aligns with ICH Q3B guidelines .
Q. What strategies resolve data contradictions between in vitro dissolution and in vivo pharmacokinetic profiles for OD formulations?
Develop biorelevant dissolution media (e.g., simulated salivary fluid pH 6.2, skimmed milk) to mimic pediatric physiological conditions. Pharmacokinetic modeling (e.g., compartmental analysis) correlates dissolution rates with plasma concentration-time profiles. Non-linear mixed-effects modeling (NONMEM) accounts for inter-subject variability .
Q. How can impurity interactions during chromatographic separation be systematically investigated?
Response surface methodology (RSM) via CCD identifies interactions between mobile phase components. Factors include acetonitrile content, β-CD concentration, and chaotropic agent levels. Resolution between parent drug and impurities is modeled using polynomial equations, with desirability functions prioritizing critical quality attributes .
What frameworks ensure rigorous formulation of research questions for studying this compound’s pharmacokinetics in pediatric populations?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: pediatric patients; Intervention: OD-mini-tablets; Comparison: conventional formulations; Outcome: bioavailability). Literature gaps in age-appropriate dosing (<2 years) justify novelty .
Q. How should statistical analyses be structured to assess real-world safety data for off-label pediatric use?
Retrospective EHR data extraction (e.g., using REDCap) captures variables like dose adjustments, adverse events (AEs), and comorbidities. Multivariate logistic regression identifies AE predictors (e.g., dose, weight). Kaplan-Meier analysis evaluates time-to-AE onset, with Cox proportional hazards models adjusting for confounders .
Methodological Guidelines
- Experimental Reproducibility : Document excipient suppliers (e.g., Avicel PH101 from FMC International) and analytical conditions (e.g., Dionex Ultimate 3000 HPLC systems) to enable replication .
- Data Presentation : Use appendices for raw stability data, CCD model equations, and pharmacokinetic parameters to maintain manuscript clarity .
- Ethical Compliance : Adhere to USP/ICH standards for impurity quantification and pediatric formulation safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
